N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide
Description
This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and partially saturated pyridine rings. Key substituents include:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences conformational stability.
- 3-Cyano group: Modulates electronic density and may improve binding affinity to biological targets.
- 4-Isopropoxybenzamide at position 2: Introduces a bulky aromatic moiety, likely contributing to hydrophobic interactions in target binding .
The compound’s design aligns with structural motifs seen in bioactive molecules targeting inflammation and cancer, as suggested by analogues in the tetrahydrothienopyridine family .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12(2)26-15-6-4-14(5-7-15)19(25)22-20-17(10-21)16-8-9-23(13(3)24)11-18(16)27-20/h4-7,12H,8-9,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKRAOJASIKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide is a complex organic compound that exhibits significant biological activity primarily through its interaction with specific kinases. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, biochemical pathways affected, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure that incorporates both sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 378.55 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 378.55 g/mol |
| CAS Number | 941941-58-8 |
The primary biological target of this compound is the JNK (c-Jun N-terminal kinase) family, specifically JNK2 and JNK3. The compound acts as an inhibitor by binding to the ATP-binding site of these kinases, disrupting their activity.
- Binding Interaction : The 3-cyano group in the compound forms hydrogen bonds with the hinge region of the target kinases.
- Cell Cycle Impact : Inhibition of JNK2 and JNK3 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division.
Biochemical Pathways Affected
The inhibition of JNK kinases by this compound influences several critical cellular pathways:
- Cell Cycle Regulation : The compound's action results in altered cell cycle progression, particularly an increase in G2/M phase cells.
- Inflammatory Response : By inhibiting JNK pathways involved in inflammation, the compound may reduce inflammatory responses in various cell types.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on JNK Inhibition : A study published in PubMed demonstrated that related compounds effectively inhibited JNK2 and JNK3 with pIC50 values around 6.5 to 6.7. These findings suggest strong inhibitory potential against these targets .
- Cellular Effects : In laboratory settings, compounds similar to N-(6-acetyl-3-cyano...) were shown to cause significant changes in cell viability and proliferation rates across various cancer cell lines .
- Molecular Interactions : X-ray crystallography studies revealed unique binding modes for these compounds within the active sites of JNK kinases, providing insights into their selectivity and potency .
Comparison with Similar Compounds
Structural Analogues of the Tetrahydrothieno[2,3-c]pyridine Core
The following compounds share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Substituent-Driven Functional Differences
- Acetyl vs. Methyl/Carbamoyl at Position 6 : The 6-acetyl group in the target compound may improve metabolic stability compared to 6-methyl or 6-carbamoyl groups, which are more prone to oxidation or hydrolysis .
- Cyano vs.
- 4-Isopropoxybenzamide vs. Indolecarboxamide at Position 2 : The isopropoxybenzamide group offers a balance of hydrophobicity and steric bulk, whereas dichloroindolecarboxamide (in analogues) may enhance halogen bonding but increase toxicity risks .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide, and what challenges arise during purification?
- Methodology :
- Substitution reactions : Use alkaline conditions for nucleophilic substitution, as demonstrated in similar heterocyclic systems (e.g., replacing fluorine with alkoxy groups in nitrobenzene derivatives) .
- Reduction and condensation : Employ iron powder under acidic conditions for nitro-to-amine reduction, followed by condensation with cyanoacetic acid using carbodiimide-based coupling agents .
- Purification challenges : The compound’s polar groups (e.g., cyano, acetyl) complicate crystallization. Use mixed-solvent recrystallization (e.g., ethanol-dioxane 1:2) and monitor purity via HPLC with a C18 column and acetonitrile/water gradient .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and confirming regiochemistry?
- Methodology :
- NMR : Prioritize -DEPTO and -COSY to resolve overlapping signals in the tetrahydrothienopyridine ring. Pay attention to acetyl (δ ~2.1 ppm) and isopropoxy (δ ~1.3 ppm) protons .
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~395.2) and fragmentation patterns (e.g., loss of isopropoxy group).
- X-ray crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (e.g., monitor C–N bond lengths in the cyano group) .
Q. How can researchers design initial biological assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodology :
- Target selection : Prioritize kinases with thienopyridine-binding domains (e.g., JAK2, Aurora kinases). Use homology modeling based on PDB structures (e.g., 4U6J) to predict binding pockets.
- In vitro assays : Conduct ATP-competitive inhibition assays (IC determination) using recombinant kinases and ADP-Glo™ luminescence kits. Include staurosporine as a positive control.
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed binding affinities in molecular docking studies?
- Methodology :
- Force field optimization : Use AMBER or CHARMM with explicit solvent models to account for solvation effects. Adjust partial charges for the cyano group to reflect its electron-withdrawing nature.
- MD simulations : Run 100-ns simulations to assess conformational stability. Compare RMSD values of the ligand-protein complex with crystallographic data (if available) .
- Free-energy calculations : Apply MM/GBSA to reconcile discrepancies between docking scores and experimental IC values .
Q. What strategies mitigate enantiomeric interference during asymmetric synthesis of this compound’s tetrahydrothienopyridine core?
- Methodology :
- Chiral auxiliaries : Use (R)- or (S)-proline to induce stereochemistry in the tetrahydro ring. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during ring closure. Reference kinetic data from similar bicyclic systems .
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for the acetyl group’s conformation?
- Methodology :
- Variable-temperature NMR : Perform experiments at 298–343 K to assess rotational barriers of the acetyl group. Compare with DFT-calculated energy barriers (B3LYP/6-31G* level).
- X-ray refinement : Use SHELXL’s TWIN and BASF commands to model disorder in the acetyl moiety .
- Cross-validate : Overlay NMR-derived NOE restraints with crystallographic coordinates using Coot or PyMOL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
